Cas no 442881-13-2 (4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
- Benzamide, 4-[(butylethylamino)sulfonyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
-
- インチ: 1S/C22H26N4O5S/c1-4-6-15-26(5-2)32(28,29)19-13-9-16(10-14-19)20(27)23-22-25-24-21(31-22)17-7-11-18(30-3)12-8-17/h7-14H,4-6,15H2,1-3H3,(H,23,25,27)
- InChIKey: YCEZKHRHKDGUDZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=C(OC)C=C2)O1)(=O)C1=CC=C(S(N(CCCC)CC)(=O)=O)C=C1
じっけんとくせい
- 密度みつど: 1.279±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 9.68±0.70(Predicted)
4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0559-0186-3mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0559-0186-2mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0559-0186-100mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0559-0186-15mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0559-0186-75mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0559-0186-10mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0559-0186-30mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA68874-10mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA68874-100mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 100mg |
$697.00 | 2024-04-20 | ||
A2B Chem LLC | BA68874-5mg |
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-13-2 | 5mg |
$272.00 | 2024-04-20 |
4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
6. Book reviews
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報
Introduction to 4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 442881-13-2)
The compound 4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide, identified by its CAS number 442881-13-2, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic amides that have garnered considerable attention due to their diverse pharmacological properties and potential applications in therapeutic interventions.
At the core of its chemical structure lies a 1,3,4-oxadiazole moiety, which is a fused heterocycle composed of one oxygen, two carbon, and one nitrogen atom. This particular scaffold is known for its stability and ability to interact with biological targets in a highly specific manner. The presence of the 4-methoxyphenyl group further enhances the compound's pharmacophoric features, contributing to its binding affinity and metabolic stability. Additionally, the butyl(ethyl)sulfamoyl substituent introduces a polar functional group that can modulate solubility and interactions with biological receptors.
Recent research in the field of medicinal chemistry has highlighted the importance of oxadiazole derivatives in drug discovery. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural features of 4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide make it a promising candidate for further investigation in these areas.
In particular, studies have demonstrated that oxadiazole-based molecules can interact with various enzymes and receptors involved in pathogenic processes. The N-heterocyclic amide moiety in this compound is particularly noteworthy, as it has been implicated in the development of drugs that target pain signaling pathways. By modulating the activity of key enzymes such as cyclooxygenases (COX) and microsomal prostaglandin E synthase 1 (mPGES), these compounds may offer novel therapeutic strategies for conditions characterized by inflammation and pain.
The sulfamoyl group present in the molecular structure also plays a crucial role in determining the pharmacological profile of 4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide. Sulfonamides are well-known for their ability to act as competitive inhibitors of various metabolic pathways. In this context, the sulfamoyl moiety may interfere with the binding of substrates to target enzymes, thereby altering cellular processes relevant to disease states.
One of the most compelling aspects of this compound is its potential for further derivatization and optimization. The combination of structural elements such as the 1,3,4-oxadiazole, 4-methoxyphenyl, and butyl(ethyl)sulfamoyl groups provides a versatile platform for designing analogs with enhanced potency and selectivity. Computational modeling and high-throughput screening techniques can be employed to identify structural modifications that improve pharmacokinetic properties while maintaining or enhancing biological activity.
From a synthetic perspective, the preparation of 4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the oxadiazole ring through cyclocondensation reactions and subsequent functionalization at strategic positions to introduce the sulfamoyl and aromatic substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for complex heterocyclic compounds like this one.
The biological evaluation of this compound has been conducted using both in vitro and in vivo models. In cell-based assays, it has shown promising activity against several disease-relevant targets. For instance, preliminary studies suggest that it may inhibit the activity of inflammatory enzymes involved in chronic conditions such as rheumatoid arthritis. Additionally, its interaction with cancer cell lines has been explored, revealing potential mechanisms through which it may induce apoptosis or suppress tumor growth.
One particularly exciting area of research involves exploring the compound's effects on neural pathways associated with pain perception. The N-heterocyclic amide moiety is known to interact with transient receptor potential (TRP) channels and other ion channels involved in nociception. By modulating these channels' activity, 4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide may offer new insights into pain management strategies that go beyond traditional analgesics.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets at an atomic level. These studies have helped refine structural hypotheses and guide experimental efforts toward optimizing potency and selectivity.
In conclusion,4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 442881-13-2) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features make it a versatile scaffold for drug development,and ongoing research continues to uncover new mechanisms through which it may benefit human health. As our understanding of biological pathways grows,so too does our appreciation for compounds like this one,which hold great promise for addressing some of society's most pressing medical challenges.
442881-13-2 (4-butyl(ethyl)sulfamoyl-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品
- 17392-15-3(2-hydroxy-3(2H)-Benzofuranone)
- 1036379-05-1(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-Naphthyridine)
- 897459-91-5(N-(2-chlorophenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide)
- 1378765-88-8(4-Cyclopropylthiazole-2-carbonitrile)
- 2171288-75-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid)
- 2228839-29-8(3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol)
- 1804216-41-8(4-Bromo-2-hydrazinylbenzyl chloride)
- 2680712-87-0(3-({2,2,2-trifluoro-N-1-(pyridin-2-yl)ethylacetamido}methyl)furan-2-carboxylic acid)
- 1179138-52-3({1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine)
- 1204296-71-8(6-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid)




